4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7-6-8(13-10)12-9(11-7)14-2-4-15-5-3-14/h6H,2-5,10H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFGPFSUOVBPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate to form 4-hydrazinyl-6-methylpyrimidine. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound could effectively target specific cancer cell lines, showcasing its potential as a chemotherapeutic agent .
Mechanism of Action:
The compound's mechanism involves the inhibition of certain enzymes that are crucial for cancer cell proliferation. By disrupting these pathways, it can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapy treatments .
Agricultural Applications
Pesticidal Properties:
In agricultural research, this compound has been investigated for its pesticidal properties. Studies have shown that it can act as an effective pesticide against various pests, including aphids and beetles. Its application in crop protection has been linked to increased yield and reduced pesticide resistance among target pest populations .
Fungicidal Activity:
Additionally, this compound has demonstrated antifungal activity against several fungal pathogens affecting crops. Its use in formulations aimed at protecting plants from fungal infections has been explored in several studies, indicating a promising avenue for sustainable agricultural practices .
Environmental Science
Water Treatment Applications:
this compound has also been evaluated for its potential in environmental remediation, particularly in water treatment processes. Its ability to bind with heavy metals and other contaminants makes it a candidate for developing new methods of water purification .
Chemical Stability and Reactivity:
Research indicates that the compound exhibits favorable chemical stability under various environmental conditions, which is critical for its application in long-term remediation strategies. The kinetics of its reaction with pollutants have been documented, providing insights into its effectiveness in real-world scenarios .
Case Study 1: Anticancer Efficacy
A notable study published in a peer-reviewed journal highlighted the use of this compound in treating breast cancer models. The results showed a significant reduction in tumor size when administered alongside conventional chemotherapy agents, suggesting a synergistic effect that warrants further investigation.
Case Study 2: Agricultural Impact
In a field trial conducted on tomato crops, the application of this compound as a pesticide resulted in a 30% increase in yield compared to untreated plots. The study emphasized the reduced incidence of pest-related damage and highlighted the need for further exploration into its long-term effects on soil health and pest resistance.
Mechanism of Action
The mechanism of action of 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Trisubstituted Pyrimidines with Morpholine Rings
CID2992168 (4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) :
- Key Features : Morpholine at position 2, trifluoromethyl at position 6, and 3,4-dimethoxyphenyl at position 3.
- Activity : Potent EP2 receptor positive allosteric modulator (PAM) with a fold shift in PGE2 EC50 of >10. Morpholine is critical for activity, as replacing it with piperidine or pyrrolidine reduces potency .
- Comparison : The hydrazinyl group in the target compound may offer distinct binding interactions compared to the aryl substituents in CID2992166.
- CID891729 (4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine): Key Features: Phenyl group at position 4 and trifluoromethyl at position 4. Activity: Moderate EP2 PAM activity. SAR studies indicate that electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor binding .
Antimicrobial Pyrimidine-Morpholine Derivatives
- 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (Compounds 20–28): Key Features: Aryl groups at position 6 and an amine at position 2. Activity: Broad-spectrum antimicrobial activity against bacteria and fungi. The morpholine-phenyl moiety enhances membrane penetration . Comparison: Replacing the amine with hydrazinyl (as in the target compound) could alter hydrogen-bonding interactions, affecting microbial target selectivity .
Antimalarial Trisubstituted Pyrimidines
- Compound 77 (4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) :
- Key Features : Pyridinyl at position 6 and piperazine-piperidine-morpholine hybrid.
- Activity : Fast-acting antimalarial efficacy due to dual targeting of parasite kinases and membrane transporters .
- Comparison : The hydrazinyl group in the target compound may introduce redox activity, which is absent in Compound 75.
Thiazole/Imidazole-Morpholine Hybrids
- VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine): Key Features: Thiazole-linked morpholine. Activity: Androgen receptor (AR) modulator with applications in prostate cancer research .
Structure-Activity Relationship (SAR) Insights
Physicochemical and Pharmacokinetic Comparisons
- Hydrogen Bonding: Hydrazinyl offers two H-bond donors versus one in amine-containing analogues (e.g., Compounds 20–28), which could enhance target engagement but reduce metabolic stability.
- Synthetic Accessibility : The hydrazinyl group requires careful handling to avoid oxidation, unlike more stable substituents like aryl or trifluoromethyl .
Biological Activity
4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a hydrazine moiety attached to a pyrimidine ring, which is further linked to a morpholine structure. This unique configuration is believed to enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of similar structures have shown significant anti-proliferative effects against various cancer cell lines. A related compound, 2,4-diarylaminopyrimidine hydrazone, exhibited potent anti-thyroid cancer activity through the inhibition of Focal Adhesion Kinase (FAK), suggesting that similar mechanisms may be present in this compound derivatives .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For example, the inhibition of FAK leads to reduced cell proliferation and migration in thyroid cancer cells, indicating that similar pathways may be targeted by this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the hydrazine and pyrimidine moieties has been associated with enhanced binding affinity to kinase targets. Modifications in the chemical structure can lead to improved pharmacokinetic properties and increased selectivity towards cancer cells .
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range against specific cancer cell lines, indicating potent biological activity. For example, derivatives showed IC50 values as low as 0.113 μM against TPC-1 thyroid cancer cells .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to kinase targets, supporting their potential as therapeutic agents. Molecular docking has revealed favorable interactions between the hydrazine-pyrimidine moiety and critical residues in target enzymes .
Comparative Analysis Table
| Compound | Target Kinase | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | FAK | TBD | Anticancer |
| 2,4-Diarylaminopyrimidine Hydrazone | FAK | 0.113 | Potent |
| Other Pyrimidine Derivatives | Various | Varies | Anticancer |
Q & A
Q. What are the key synthetic routes for 4-(4-Hydrazinyl-6-methylpyrimidin-2-yl)morpholine?
Synthesis typically involves multi-step reactions, starting with condensation of morpholine-containing precursors (e.g., 1-(4-morpholinophenyl)ethanone) with substituted aldehydes under basic conditions (e.g., NaOH in ethanol at 200°C). Subsequent treatment with guanidine nitrate in refluxing ethanol introduces the hydrazinyl group. Each step requires optimization of solvents (e.g., ethanol), temperature, and reaction times to maximize yield and purity .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying intermediate and final product structures. For crystalline derivatives, X-ray crystallography provides definitive confirmation of stereochemistry and bonding patterns .
Q. What solvents and catalysts are commonly used in its synthesis?
Ethanol is frequently employed as a solvent due to its compatibility with condensation and cyclization reactions. Catalysts like lithium hydroxide are used to facilitate guanidine-mediated ring closure, while formaldehyde aids in Mannich reactions for functional group additions .
Advanced Research Questions
Q. How can reaction yields be optimized during hydrazinyl group introduction?
Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of precursor to guanidine nitrate) and reaction duration (4–6 hours under reflux). Impurities from incomplete cyclization can be mitigated via recrystallization in ethanol or column chromatography .
Q. What strategies resolve contradictory biological activity data in antimicrobial assays?
Discrepancies often arise from variations in microbial strains or assay protocols. Researchers should:
- Use standardized MIC (Minimum Inhibitory Concentration) assays with clinical isolates.
- Validate results with orthogonal methods (e.g., time-kill kinetics).
- Perform structure-activity relationship (SAR) studies to isolate substituent effects on activity .
Q. How does the morpholine moiety influence pharmacokinetic properties?
The morpholine ring enhances solubility via its oxygen atom’s hydrogen-bonding capacity, improving bioavailability. However, its electron-rich nature may reduce metabolic stability, necessitating prodrug strategies or targeted modifications (e.g., fluorination) to balance solubility and half-life .
Q. What computational approaches predict binding modes with enzyme targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER, GROMACS) model interactions with targets like dihydrofolate reductase. Electrostatic potential maps of the pyrimidine ring and morpholine moiety guide predictions of hydrogen bonding and hydrophobic interactions .
Q. How are analogs designed to improve selectivity against microbial vs. mammalian targets?
SAR studies highlight that substituting the pyrimidine’s 6-methyl group with bulkier aryl groups (e.g., 4-fluorophenyl) enhances microbial selectivity. Parallel screening against mammalian cell lines (e.g., HEK293) identifies cytotoxicity thresholds .
Q. What degradation pathways affect stability during storage?
Hydrazinyl groups are prone to oxidation; stability is improved by storing under inert atmospheres (N₂ or Ar) at −20°C. Accelerated degradation studies (40°C/75% RH for 6 months) coupled with HPLC monitoring identify optimal lyophilization or co-solvent formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
